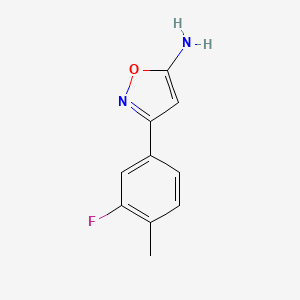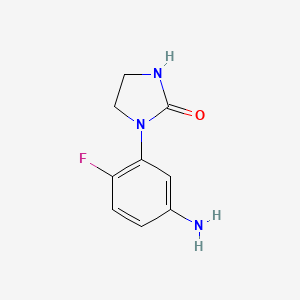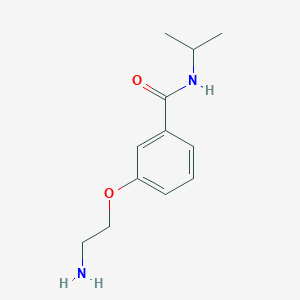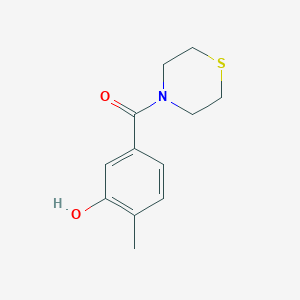
4'-溴联苯-3-胺
描述
Synthesis Analysis
The synthesis of biphenyl compounds like 4’-Bromobiphenyl-3-amine has been established through a mild and practical route. The process involves the diazotisation of aniline derivatives with isopropyl nitrite, followed by a coupling reaction with benzene derivatives in the presence of CuCl as a catalyst .Molecular Structure Analysis
The molecular formula of 4’-Bromobiphenyl-3-amine is C12H10BrN, and it has a molecular weight of 248.12 g/mol. The molecular anion of this compound has two distinct structures with the C–Br distances of 1.92 Å and 2.8 Å .Chemical Reactions Analysis
Amines, like 4’-Bromobiphenyl-3-amine, have the ability to act as weak organic bases. They can react with acids to form salts soluble in water . In addition, long-lived molecular negative ions were detected in one experiment, suggesting that the compound may undergo unique chemical reactions .科学研究应用
合成和表征
- 通过三步途径合成的4-(4-溴苯基)-N-(4-氯苯基)-N-丙基噻唑-2-胺,由Hirshfeld表面分析(Nadaf et al., 2019)揭示的H⋯H相互作用显示出显著的稳定性。
催化
- 含有(o-联苯)配体的钯配合物,包括4'-溴联苯-3-胺衍生物,对各种芳基卤化物和三氟甲烷基化合物的氨基化反应是高效的催化剂(Wolfe et al., 2000)。
有机合成
- 4'-溴联苯-3-胺用于合成发光的共价有机聚合物,展示了在检测硝基芳香炸药和小有机分子方面的应用(Xiang & Cao, 2012)。
电合成
- 三(4-溴苯基)胺是间接氨基化胺的有效中介体,突显了其在电化学应用中的作用(Pletcher & Zappi, 1989)。
非线性光学研究
- 通过含有4-(4-溴苯基)元素合成的化合物在非线性光学研究中显示出潜力,表明在光子和光电技术中的应用(Tamer et al., 2016)。
环境化学
- 将硝基化合物还原为胺,其中4'-溴联苯-3-胺衍生物可能发挥作用,在药物合成和环境相关过程中至关重要(Nasrollahzadeh et al., 2020)。
缓蚀
- 三唑席夫碱,包括含有4'-溴联苯-3-胺的化合物,在酸性介质中被评估为对轻钢的缓蚀剂,显示了其在材料科学和工程中的作用(Chaitra et al., 2015)。
安全和危害
作用机制
Target of Action
4’-Bromobiphenyl-3-amine is a compound that has been studied for its potential antimicrobial and anticancer activities It’s known that similar compounds target microbial pathogens and cancerous cells . In the context of cancer, these compounds often target specific proteins or enzymes that are overexpressed in cancer cells .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of the target cells . For instance, some compounds inhibit the synthesis of certain bacterial lipids, disrupting the normal functioning of the bacteria . In the context of cancer, these compounds may interact with specific proteins or enzymes, disrupting their normal functioning and inhibiting the growth of cancer cells .
Biochemical Pathways
For instance, some compounds block the biosynthesis of certain bacterial lipids . In the context of cancer, these compounds may affect pathways related to cell growth and proliferation .
Pharmacokinetics
It’s known that the adme properties of a compound are strongly influenced by its physicochemical parameters . These parameters include factors such as the compound’s molecular weight, the number of hydrogen bond donors and acceptors, and its Log P value . These factors can influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability .
Result of Action
Similar compounds have been found to have promising antimicrobial activity . In the context of cancer, these compounds have been found to be active against certain types of cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4’-Bromobiphenyl-3-amine. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Additionally, the compound’s action can be influenced by factors such as the target cells’ growth conditions and the presence of other compounds .
属性
IUPAC Name |
3-(4-bromophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZYOAXSSNIJFCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651799 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40641-71-2 | |
| Record name | 4'-Bromo[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-bromophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)







![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)

